N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a thiazole ring and a benzothiophene moiety. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . Benzothiophenes are also significant in medicinal chemistry due to their potential therapeutic applications .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to cause DNA damage and exhibit anticancer activity through various mechanisms of action .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
The thiazole ring in N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide plays a significant role in its biochemical properties. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant drugs
Cellular Effects
Thiazole derivatives have been shown to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that this compound may influence cell function in a variety of ways.
Molecular Mechanism
The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This suggests that this compound may interact with other biomolecules through electrostatic interactions.
Metabolic Pathways
Thiazole derivatives are known to interact with a variety of enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by its attachment to the benzothiophene moiety. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is crucial for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide can undergo several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
Uniqueness
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of thiazole and benzothiophene rings, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-12-20-16(11-23-12)14-7-3-4-8-15(14)21-19(22)18-10-13-6-2-5-9-17(13)24-18/h2-11H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHHEPSJKVBXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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